Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate
Overview
Description
Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate is a heterocyclic compound that features a fused benzene and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with diethyl oxalate to form the oxazine ring, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.
Industry: In materials science, derivatives of this compound can be used in the development of polymers and advanced materials with specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
- Methyl 3,4-dihydro-3-oxo-2H-benzo[B][1,4]oxazine-6-carboxylate
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[B][1,4]oxazine-6-carboxylate
- Ethyl 3,4-dihydro-3-oxo-2H-benzo[B][1,4]thiazine-6-carboxylate
Comparison: Compared to its analogs, Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate is unique due to the position of the carboxylate group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties, making it a distinct entity in the realm of heterocyclic compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)11-8(12)5-15-7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYBPVXQLNXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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